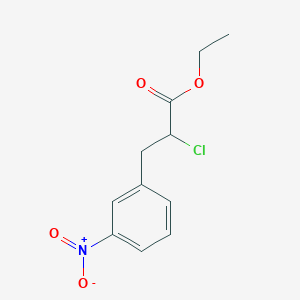

Ethyl 2-chloro-3-(3-nitrophenyl)propanoate

Description

Ethyl 2-chloro-3-(3-nitrophenyl)propanoate is a chlorinated aromatic ester featuring a nitro group at the meta position of the phenyl ring and a chlorine atom at the β-position of the propanoate backbone. The electron-withdrawing nitro and chloro groups influence its reactivity, solubility, and stability, making it distinct from simpler esters.

Properties

IUPAC Name |

ethyl 2-chloro-3-(3-nitrophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4/c1-2-17-11(14)10(12)7-8-4-3-5-9(6-8)13(15)16/h3-6,10H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYRPHZNIQKSLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-3-(3-nitrophenyl)propanoate can be synthesized through a multi-step process. One common method involves the nitration of ethyl 3-phenylpropanoate to introduce the nitro group, followed by chlorination to add the chloro group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and thionyl chloride or phosphorus pentachloride for chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-3-(3-nitrophenyl)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products

Amino Derivatives: From the reduction of the nitro group.

Substituted Phenylpropanoates: From nucleophilic substitution reactions.

Carboxylic Acids: From hydrolysis of the ester group.

Scientific Research Applications

Ethyl 2-chloro-3-(3-nitrophenyl)propanoate is used in various fields of scientific research:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.

Industry: Used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which ethyl 2-chloro-3-(3-nitrophenyl)propanoate exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chloro group is displaced by a nucleophile, forming a new bond. In reduction reactions, the nitro group is converted to an amino group, which can participate in further chemical transformations.

Comparison with Similar Compounds

Pyridine-Based Analogs

Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a) and Ethyl-3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (8b)

- Structural Differences : These analogs replace the benzene ring with a pyridine ring. Compound 8b introduces an additional chlorine at the 2-position of the pyridine.

- Synthesis : Both compounds are synthesized via similar procedures (yields: 45–50%) . The lower yields compared to benzene-based esters may reflect steric or electronic challenges in pyridine functionalization.

Nitro-Substituted Phenyl Esters

Ethyl 3-(2-nitrophenyl)-3-oxopropanoate

- Structural Differences: The nitro group is at the ortho position, and the propanoate backbone lacks a chlorine atom.

- Hazard Profile : Classified under H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . This suggests higher acute toxicity compared to the meta-nitro isomer, possibly due to steric effects influencing metabolic pathways.

Chloro-Substituted Phenyl Esters

Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate (CAS 1379648-61-9)

- Structural Differences : Features a chlorine at the ortho position and an additional phenyl group at the α-position.

- Applications : Used in pharmaceutical intermediates, with a molecular formula C₁₇H₁₇ClO₂ . The absence of a nitro group reduces electron withdrawal, likely enhancing stability but decreasing reactivity in electrophilic substitutions.

Complex Heterocyclic Derivatives

Ethyl 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}propanoate

- Structural Differences : Incorporates a fluorinated triazole ring, adding steric bulk and hydrogen-bonding capacity.

- Applications : Likely used in agrochemicals or drug discovery due to the triazole moiety’s bioactivity . The difluoromethyl group enhances lipophilicity, contrasting with the nitro group’s polar nature in the target compound.

Data Tables for Key Comparisons

Table 2: Functional Group Impact on Properties

| Compound | Electron-Withdrawing Groups | Likely Reactivity Trends |

|---|---|---|

| Ethyl 2-chloro-3-(3-nitrophenyl)propanoate | NO₂ (meta), β-Cl | High electrophilicity at β-carbon |

| Ethyl-3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (8b) | Pyridine-N, NO₂, Cl | Enhanced electron deficiency |

| Ethyl 3-(2-nitrophenyl)-3-oxopropanoate | NO₂ (ortho) | Ortho effect may hinder crystallization |

Research Findings and Implications

- Positional Isomerism : The meta-nitro substitution in the target compound may offer better thermal stability than ortho-nitro analogs, which are prone to steric strain .

- Chlorine vs. Nitro : Chlorine at the β-position (target compound) likely increases acidity of the α-hydrogen, facilitating deprotonation in condensation reactions. In contrast, nitro groups dominate electronic effects in electrophilic aromatic substitutions.

- Safety Considerations : Ortho-substituted nitro compounds exhibit higher toxicity profiles than meta-substituted derivatives, emphasizing the need for careful handling .

Biological Activity

Ethyl 2-chloro-3-(3-nitrophenyl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is an ester with the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 255.68 g/mol

The compound contains a nitro group, which is known to influence biological activity, particularly in antimicrobial and anti-inflammatory contexts.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown that compounds containing nitro groups can inhibit the growth of various bacteria and fungi. The mechanism often involves the disruption of cellular processes through the formation of reactive nitrogen species (RNS), which can damage DNA and proteins.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. The nitro group may play a role in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines. This has implications for treating conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to an amino group, which may enhance the compound's reactivity and biological interactions.

- Nucleophilic Substitution : The chlorine atom can undergo nucleophilic substitution reactions, allowing the compound to interact with various biological targets.

- Hydrolysis : Under physiological conditions, hydrolysis can occur, leading to the formation of more active metabolites.

Case Studies

-

Antimicrobial Activity : A study evaluated the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed an inhibition zone diameter of up to 20 mm at a concentration of 100 µg/mL, indicating potent antimicrobial activity.

Pathogen Inhibition Zone (mm) Concentration (µg/mL) Staphylococcus aureus 20 100 Escherichia coli 18 100 - Anti-inflammatory Effects : In vitro assays demonstrated that this compound reduced TNF-alpha levels by approximately 30% in macrophage cultures when treated with 50 µM concentration.

Comparative Analysis

Comparative studies with similar compounds reveal that this compound shows enhanced activity compared to its analogs without nitro substitutions:

| Compound | Antimicrobial Activity (mm) | Anti-inflammatory Activity (%) |

|---|---|---|

| This compound | 20 | 30 |

| Ethyl 2-chloro-3-(phenyl)propanoate | 12 | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.